BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride

Bradykinin B2 receptor antagonists Sulfonamide synthesis Sequential functionalization

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride (CAS 188440-21-3, MFCD13191917) is a polyhalogenated aromatic sulfonyl chloride of molecular formula C₇H₄BrCl₃O₂S and molecular weight 338.43 g/mol. It features three distinct electrophilic centers on a single benzene ring: a sulfonyl chloride (–SO₂Cl) at the 1-position, a bromomethyl (–CH₂Br) at the 3-position, and chlorine atoms at the 2- and 4-positions, with predicted boiling point of 385.8±42.0 °C and density of 1.885±0.06 g/cm³.

Molecular Formula C7H4BrCl3O2S
Molecular Weight 338.4 g/mol
CAS No. 188440-21-3
Cat. No. B1611362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride
CAS188440-21-3
Molecular FormulaC7H4BrCl3O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)CBr)Cl
InChIInChI=1S/C7H4BrCl3O2S/c8-3-4-5(9)1-2-6(7(4)10)14(11,12)13/h1-2H,3H2
InChIKeyZGYRSDUHWLVCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride (CAS 188440-21-3): Structural Identity and Core Procurement Context


3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride (CAS 188440-21-3, MFCD13191917) is a polyhalogenated aromatic sulfonyl chloride of molecular formula C₇H₄BrCl₃O₂S and molecular weight 338.43 g/mol . It features three distinct electrophilic centers on a single benzene ring: a sulfonyl chloride (–SO₂Cl) at the 1-position, a bromomethyl (–CH₂Br) at the 3-position, and chlorine atoms at the 2- and 4-positions, with predicted boiling point of 385.8±42.0 °C and density of 1.885±0.06 g/cm³ . This compound serves as a key bifunctional building block in medicinal chemistry, most notably enabling the construction of 2,4-dichloro-3-substituted benzenesulfonamide bradykinin B2 receptor antagonists that reached preclinical candidacy [1].

Why 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride Cannot Be Replaced by Generic Aryl Sulfonyl Chlorides


Simple in-class substitution fails because this compound is not merely a sulfonyl chloride but a strategically designed, trifunctional electrophilic scaffold. The 2,4-dichloro-3-bromomethyl substitution pattern is not arbitrary; it emerged from iterative structure–activity relationship (SAR) optimization of bradykinin B2 receptor antagonists, where the 2,4-dichloro arrangement proved essential for subnanomolar receptor affinity (e.g., MEN 15442) [1]. Replacing the bromomethyl with a methyl group (CAS 69145-58-0) eliminates the key benzylic electrophile required for O- or N-alkylation steps that introduce the quinolinyloxymethyl or amino acid ester side chains critical for potency [2]. Conversely, using a mono-halogenated analog such as 4-(bromomethyl)benzenesulfonyl chloride (CAS 66176-39-4) loses the 2,4-dichloro pharmacophoric element, and the unsubstituted phenyl ring yields compounds with dramatically reduced receptor binding [1]. The orthogonal reactivity of –SO₂Cl versus –CH₂Br is what enables the sequential, chemoselective functionalization that underpins this compound's documented role in preclinical candidate synthesis [2].

Quantitative Differentiation Evidence for 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride Versus Closest Analogs


Orthogonal Bifunctional Reactivity Enables Sequential Chemoselective Derivatization

The target compound possesses two electrophilic centers with distinct reactivity profiles: the sulfonyl chloride (–SO₂Cl) reacts preferentially with amines under basic conditions, while the benzylic bromomethyl (–CH₂Br) undergoes nucleophilic substitution with phenols or amines in a subsequent step. In the synthesis of bradykinin B2 antagonist intermediates, the sulfonyl chloride was first condensed with amino acid esters (e.g., 1-aminocyclopentanecarboxylic acid methyl ester) using K₂CO₃ in DMF at room temperature for 18 h, yielding sulfonamide intermediate 3a. The bromomethyl group remained intact during this step and was subsequently used for O-alkylation with 2,4-dimethyl-8-hydroxyquinoline [1]. In contrast, the direct precursor 2,4-dichloro-3-methylbenzenesulfonyl chloride (CAS 69145-58-0) offers only the –SO₂Cl electrophile, necessitating additional oxidation or halogenation steps to introduce a functionalizable benzylic position .

Bradykinin B2 receptor antagonists Sulfonamide synthesis Sequential functionalization

2,4-Dichloro Substitution Is Pharmacophorically Essential for Subnanomolar Bradykinin B2 Receptor Affinity

The 2,4-dichloro substitution pattern on the benzenesulfonamide scaffold is not incidental—it is a critical pharmacophoric element. The initial lead series (J. Med. Chem. 2006) established that the 2,4-dichloro arrangement, combined with a 3-(quinolinyloxymethyl) substituent derived from the bromomethyl precursor, produced bradykinin hB2 receptor antagonists with subnanomolar affinity. MEN 15442, synthesized from 3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride, exhibited subnanomolar affinity for the human B2 receptor and demonstrated significant in vivo activity against BK-induced bronchoconstriction in guinea-pigs for up to 210 min at 300 nmol/kg (i.t.) [1]. The unsubstituted analog 3-(bromomethyl)benzenesulfonyl chloride (CAS 148583-69-1) lacks both chlorine atoms and consequently cannot deliver the 2,4-dichloro pharmacophore, rendering it unsuitable for this target profile [2].

Bradykinin B2 receptor Structure-activity relationship Receptor binding affinity

Bromine vs. Chlorine Benzylic Leaving Group: Impact on Synthetic Efficiency and Halogen Exchange Liability

The benzylic bromide in the target compound is intentionally chosen over the corresponding chloride for enhanced reactivity in nucleophilic substitution. However, the J. Med. Chem. 2007 paper reveals a notable liability: during sulfonamide formation under basic conditions (K₂CO₃/DMF), partial halogen exchange occurred, yielding a 3:7 mixture of bromomethyl:chloromethyl products (3a) [1]. This observation simultaneously validates the higher intrinsic reactivity of the bromomethyl group (Br⁻ is a better nucleofuge than Cl⁻; k_Br/k_Cl ≈ 4–6 for benzylic systems [2]) and highlights that the chloromethyl analog would be significantly less reactive in the subsequent O-alkylation step. The bromomethyl compound's reactivity advantage enables alkylation under milder conditions, though the halogen exchange pathway must be managed through careful stoichiometry or alternative base/solvent systems.

Halogen exchange Benzylic nucleophilic substitution Leaving group nucleofugality

Commercial Pricing Reflects Synthetic Complexity and Enabling Role Relative to Precursor

The commercial pricing premium for the target compound versus its direct synthetic precursor quantifies the added synthetic value. From Fluorochem (identical supplier, matched purity 95%), 250 mg of 3-(bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride (CAS 188440-21-3) is listed at £422.00, while 250 mg of the precursor 2,4-dichloro-3-methylbenzenesulfonyl chloride (CAS 69145-58-0) is £140.00—a 3.0-fold price differential . An alternative supplier (Leyan) offers the target compound at 98% purity . This premium reflects the additional radical bromination step (NBS, benzoyl peroxide, 47% yield, mp 90–92 °C) required to install the benzylic bromide in the precursor . For procurement decisions, the price differential must be weighed against the internal cost of performing this low-yielding bromination, including reagent costs, purification, and analyst time.

Procurement cost comparison Synthetic intermediate value Supply chain differentiation

Validated Synthetic Utility: Preclinical Candidate MEN 16132 and MEN 15442

The target compound's utility is not hypothetical—it served as the key intermediate for two advanced bradykinin B2 receptor antagonists. MEN 15442 demonstrated subnanomolar hB2R affinity with significant in vivo bronchoconstriction inhibition for >210 min at 300 nmol/kg i.t. in guinea-pigs [1]. Further optimization using the same 3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride intermediate yielded MEN 16132, which after intratracheal or aerosol administration inhibited BK-induced bronchoconstriction in a dose-dependent manner with minimal systemic activity, leading to its selection as a preclinical candidate for topical treatment of airway diseases involving kinin B2 receptor stimulation [1]. By comparison, 4-(bromomethyl)benzenesulfonyl chloride (CAS 66176-39-4, TCI price ~$51/1g ) is documented primarily as a general benzenesulfonamide intermediate for chemokine receptor type 4 inhibitors , with no evidence of advancing any compound to preclinical candidacy within the bradykinin antagonist chemotype.

Preclinical candidate Bradykinin antagonist Airway disease

Optimal Application Scenarios for 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride Based on Evidence


Synthesis of 2,4-Dichloro-3-(quinolinyloxymethyl)benzenesulfonamide Bradykinin B2 Antagonists

This compound is the direct precursor for constructing the MEN series pharmacophore. The sulfonyl chloride is first reacted with an amino acid ester (e.g., 1-aminocyclopentanecarboxylic acid methyl ester, 1.1 equiv) in the presence of K₂CO₃ (2.2 equiv) in DMF at room temperature to form the sulfonamide. The intact bromomethyl group is then used for O-alkylation with 2,4-dimethyl-8-hydroxyquinoline to install the key quinolinyloxymethyl side chain required for hB2R binding [1]. This two-step sequence is validated by the discovery of MEN 15442 (subnanomolar hB2R affinity, 210-min in vivo duration) and the preclinical candidate MEN 16132 (dose-dependent, airway-selective bronchoconstriction inhibition) [1].

Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors with 2,4-Dichloro-3-substituted Pharmacophore

Substituted 2,4-dichlorobenzenesulfonamides are a privileged scaffold for human carbonic anhydrase (hCA) isoform inhibition. The bromomethyl group of the target compound allows introduction of diverse substituents at the 3-position via nucleophilic displacement, while the 2,4-dichloro substitution pattern has been independently demonstrated to modulate isoform selectivity (hCA I, II, IX, XII) in benzenesulfonamide series with Kᵢ values in the low nanomolar range [1]. Compared to using 2,4-dichlorobenzenesulfonyl chloride (CAS 16271-33-3) followed by separate aromatic functionalization, the pre-installed bromomethyl handle streamlines the introduction of 3-position diversity.

Dual-Electrophile Scaffold for Parallel Library Synthesis and Solid-Phase Immobilization

The orthogonal reactivity of the –SO₂Cl and –CH₂Br groups makes this compound suitable for solid-phase synthesis strategies. The sulfonyl chloride can be used to anchor the scaffold to aminomethyl resins, after which the resin-bound bromomethyl group can be diversified with nucleophiles (amines, phenols, thiols) followed by acidolytic cleavage to release substituted sulfonamides. This approach is analogous to halomethyl resin strategies [1], but with the added value that the 2,4-dichloro substitution is already installed, eliminating two post-cleavage functionalization steps. The observed Br→Cl exchange liability under basic conditions [2] must be managed by using non-nucleophilic bases (e.g., DIEA) during the sulfonamide formation step to preserve bromine identity for subsequent diversification.

Late-Stage Functionalization Probe in Medicinal Chemistry SAR Campaigns

For programs exploring 2,4-dichlorobenzenesulfonamide-based inhibitors (e.g., kinase inhibitors, GPCR antagonists, protease inhibitors), this compound enables late-stage diversification at the 3-position through the bromomethyl handle. Rather than synthesizing each 3-substituted analog de novo from 2,4-dichlorobenzenesulfonyl chloride (which would require separate halogenation/bromination/functionalization sequences), a common sulfonamide intermediate can be prepared first, then diversified via nucleophilic displacement of the bromomethyl group. This strategy is directly inspired by the MEN series workflow [1], where the bromomethyl intermediate 3a–3d served as a common diversification point for introducing various amino acid side chains.

Quote Request

Request a Quote for 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.